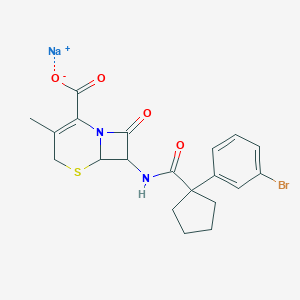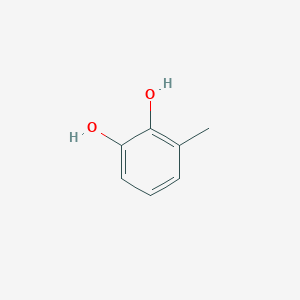
3-Methylcatechol
概要
説明
3-Methylcatechol is a compound that has been studied for its potential in various applications, including the enhancement of nerve growth factor synthesis and peripheral nerve regeneration, as well as its role in the bioconversion of toluene. The research on this compound spans from its synthesis to its application in bioreactors for improved production rates.
Synthesis Analysis
The synthesis of 3-Methylcatechol has been approached through bioconversion processes. Specifically, Pseudomonas putida strains have been genetically engineered to contain additional copies of genes responsible for the conversion of toluene into 3-Methylcatechol, leading to a significant increase in production rates . This novel expression system has been shown to be stable and efficient, eliminating the need for antibiotics in the production process.
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of 3-Methylcatechol, they do discuss related compounds and their interactions with enzymes. For instance, the reactions of 3-substituted catechols with catechol dioxygenases have been examined, providing insights into how the substitution on the catechol ring can affect enzymatic reactions .
Chemical Reactions Analysis
The chemical reactions involving 3-Methylcatechol have been studied in the context of its production and utilization. For example, the bioconversion of toluene into 3-Methylcatechol by Pseudomonas putida strains is a key reaction that has been optimized for higher yields . Additionally, the reactions of similar compounds with catechol dioxygenases have been investigated, which can shed light on the potential reactions of 3-Methylcatechol itself .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methylcatechol have been explored through the development of a solid–liquid two-phase partitioning bioreactor. This system uses a thermoplastic polymer with a high affinity for 3-Methylcatechol to increase yield and productivity over single-phase systems . The bioreactor design effectively maintains sub-lethal concentrations of 3-Methylcatechol, demonstrating the compound's inhibitory properties and the importance of controlling its concentration during bioproduction.
科学的研究の応用
1. Determination of Dipeptides
- Application Summary : 3-Methylcatechol (3-MC) is used as a novel fluorogenic reagent for the selective determination of dipeptides . This method can be applied for the determination of dipeptides as biomarkers or to determine enzyme activity .
- Methods of Application : The reaction was performed at 100 °C for 10 min in the presence of borate buffer (pH 7) and sodium periodate. The resulting fluorescence intensities were measured by spectrofluorometer at excitation wavelengths of 380 nm and emission wavelengths of 500 nm .
- Results : Linearity was obtained between fluorescence intensity and peptide concentrations from 10 to 160 µM with a lower detection limit of 10 µM . Dipeptides containing Ala, Phe, Leu, and Val at the N-termini generated significant fluorescence in comparison to the reagent blank .
2. Production of 3-Methylcatechol from Toluene
- Application Summary : Pseudomonas putida MC2 produces 3-methylcatechol from toluene in an aqueous medium . A second phase of 1-octanol may improve total product accumulation .
3. Bio-catalytic Production of Substituted Catechols
- Application Summary : 3-Methylcatechol (3-MC) is used in the bio-catalytic production of substituted catechols, which are important precursors for large-scale synthesis of pharmaceuticals and other industrial products . This process has been optimized at a pilot scale .
4. Antiviral Activity of Catechol Derivatives
- Application Summary : 3-Methylcatechol, among other catechol derivatives, has been found to exhibit strong antiviral activity against the encephalomycarditis virus . The antiviral ability of these compounds is affected by the structure and position of the substituent group attached to the aromatic skeleton .
- Results : The IC50 of catechol was 0.67 mg mL −1 and those of its derivatives were <0.40 mg mL −1 . Methyl and ethyl substitution in the para position relative to a hydroxyl group obviously increased the antiviral activities .
5. Antiplatelet Effects of Phenol Derivatives
- Application Summary : 3-Methylcatechol, among other phenol derivatives, has been found to exhibit strong antiplatelet effects . This study aimed to compare its activity with its 22 close derivatives both of natural or synthetic origin in order to elucidate a potential structure–antiplatelet activity relationship .
- Results : The IC50 of catechol was 0.67 mg mL −1 and those of its derivatives were <0.40 mg mL −1 . Methyl and ethyl substitution in the para position relative to a hydroxyl group obviously increased the antiviral activities .
6. Production of Synthetic Flavors
Safety And Hazards
特性
IUPAC Name |
3-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSWEKYNAOWQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060071 | |
| Record name | 3-Methyl-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylcatechol | |
CAS RN |
488-17-5 | |
| Record name | 3-Methylcatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-methyl-benzene-1,2-diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03454 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-methylcatechol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUZ4Q9R8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylcatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

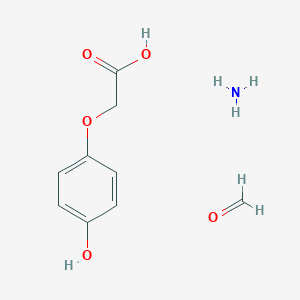
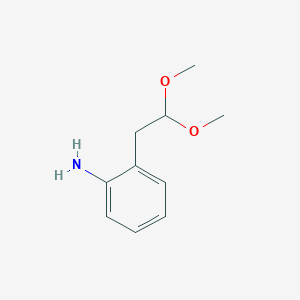
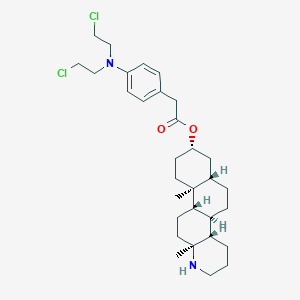
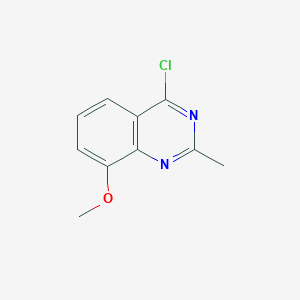
![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
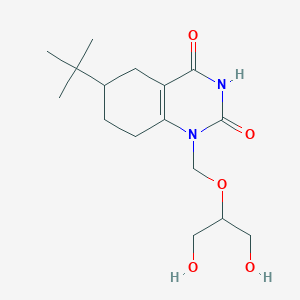
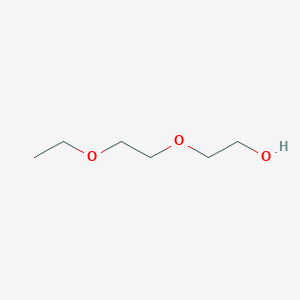
![[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate](/img/structure/B131169.png)
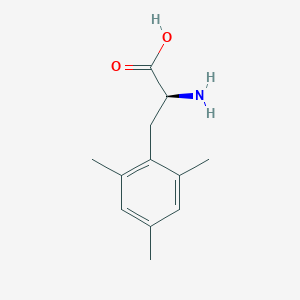
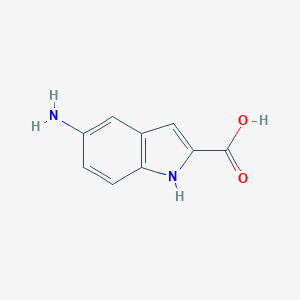
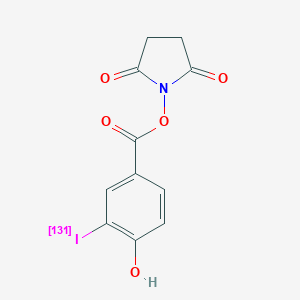
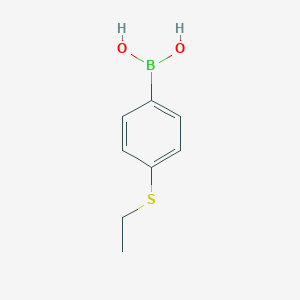
![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)
